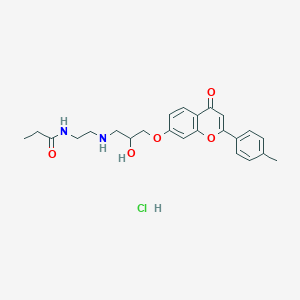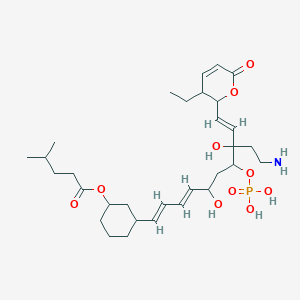
Desmethylraclopride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Desmethylraclopride involves complex chemical reactions, where specific methodologies can lead to the development of this compound or its analogs. For example, the formal synthesis of (+/-)-desmethylamino FR901483 demonstrates a sequence involving spirocyclization and radical cyclization, highlighting the intricate steps required to construct such molecules (Wardrop & Zhang, 2001).
Molecular Structure Analysis
This compound's structure is pivotal in understanding its function and interaction with biological systems. While specific studies on this compound's molecular structure are not directly highlighted, research on analogous molecules suggests the importance of structural analysis in determining the activity and synthesis pathways of such compounds.
Chemical Reactions and Properties
This compound participates in chemical reactions that are crucial for its synthesis and application. Studies on related compounds, such as the radiochemical synthesis of [18F]Fluororaclopride, offer insights into the chemical reactions this compound might undergo and its properties, such as affinity and specificity towards certain receptors or molecular targets (Kiesewetter, Brücke, & Finn, 1989).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its application in various fields. While specific details on this compound are not available, the study of deep eutectic solvents and their properties provides a general understanding of how such compounds' physical properties are analyzed and their significance (Alomar et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define this compound's utility in research and potential applications. The synthesis and study of related compounds, such as organometallic complexes and their interactions with biomolecules, shed light on the chemical properties essential for the understanding of this compound (Fish & Jaouen, 2003).
Scientific Research Applications
Desmethylimipramine's impact on α2- and β-adrenoceptors in rat brain regions was studied, revealing reduced β-adrenoceptor density and variable effects on α2-adrenoceptors, suggesting implications for antidepressant treatments (Stanford, Nutt, & Cowen, 1983).
The drug counters sedation and cholinergic effects of reserpine-like drugs in rats, potentially through blocking cholinergic effects and sensitizing central adrenergic receptors (Sulser, Bickel, & Brodie, 1964).
Desmethylimipramine was tested for altering behavior maintained by cocaine or food in rhesus monkeys, but showed no significant effects, indicating it may not alter the reinforcing effects of cocaine under certain conditions (Kleven & Woolverton, 2005).
Chronic desmethylimipramine injections result in down-regulation of β-adrenergic receptors in rat cortex and hippocampus, a process requiring intact serotonergic axons (Brunello, Barbaccia, Chuang, & Costa, 1982).
The drug increases extracellular dopamine concentrations in rat prefrontal cortex, suggesting its role in the therapeutic effects of tricyclic antidepressants (Carboni, Tanda, Frau, & Chiara, 1990).
Desmethylimipramine is effective in treating mental depression in humans, acting more promptly and with fewer side effects than imipramine (Kline, Simpson, & Brodie, 1962).
The drug's solubility and solvation behavior in choline-based deep eutectic solvents were studied, contributing to pharmaceutical science applications (Mokhtarpour, Shekaari, Zafarani-Moattar, & Golgoun, 2020).
In studies involving rats, desmethylimipramine showed differential effects on the rate of amygdala kindling, indicating its influence on norepinephrine activity (Mcintyre, Edson, Chao, & Knowles, 1982).
properties
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20/h6,8,19-20H,2-5,7H2,1H3,(H,17,21)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQOMEPZWBXAMA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119670-11-0 | |
| Record name | Desmethylraclopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Desmethylraclopride in the synthesis of [11C]raclopride?
A1: this compound serves as the precursor molecule in the radiolabeling process to create [11C]raclopride. The research article describes a method where this compound undergoes O-[11C]-methylation using [11C]methyl iodide, resulting in the formation of [11C]raclopride []. This radiolabeled compound is then suitable for use as a tracer in Positron Emission Tomography (PET) studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)


![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)








![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
